molecular formula C19H30O2 B8651108 2-dodecylbenzoic Acid CAS No. 89360-54-3

2-dodecylbenzoic Acid

Cat. No.: B8651108
CAS No.: 89360-54-3
M. Wt: 290.4 g/mol
InChI Key: WLPQHPARWSMVFW-UHFFFAOYSA-N
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Description

2-Dodecylbenzoic acid (C19H30O2, molar mass 290.44 g/mol) is a benzoic acid derivative substituted with a dodecyl (C12H25) alkyl chain at the 2-position of the aromatic ring.

Properties

CAS No.

89360-54-3

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

2-dodecylbenzoic acid

InChI

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19(20)21/h12-13,15-16H,2-11,14H2,1H3,(H,20,21)

InChI Key

WLPQHPARWSMVFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chain Impact : The dodecyl group in 2-dodecylbenzoic acid significantly increases hydrophobicity compared to polar substituents like ethoxy .
  • Positional Isomerism : 4-Dodecylbenzoic acid (hypothetical) may exhibit distinct crystallinity or melting points due to steric and electronic differences compared to the 2-isomer.

Research Findings and Gaps

  • Biological Activity : Hydroxybenzoic acid derivatives (e.g., salicylic acid analogs) exhibit antimicrobial properties; the dodecyl chain in 2-dodecylbenzoic acid could enhance membrane penetration but reduce aqueous solubility .
  • Data Limitations : Direct comparative studies on alkyl-substituted benzoic acids are sparse, highlighting a need for experimental validation of physicochemical and biological properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-dodecylbenzoic acid with high purity for laboratory-scale applications?

  • Answer: A common approach involves Friedel-Crafts alkylation of benzoic acid derivatives using dodecyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

Q. How can I validate the structural integrity of synthesized 2-dodecylbenzoic acid using spectroscopic techniques?

  • Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy. Key spectral markers include:

  • ¹H NMR: Aromatic proton signals (δ 7.8–8.2 ppm) and aliphatic chain protons (δ 0.8–1.6 ppm).
  • FTIR: Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹).
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What are the optimal storage conditions to prevent degradation of 2-dodecylbenzoic acid?

  • Answer: Store in airtight, light-resistant containers under inert gas (e.g., argon) at 4°C. Avoid prolonged exposure to moisture or elevated temperatures (>30°C), as hydrolysis of the carboxylic acid group may occur. Conduct stability tests via periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can contradictory data in solubility studies of 2-dodecylbenzoic acid across different solvents be resolved?

  • Answer: Systematic solubility profiling is essential. Prepare saturated solutions in solvents (e.g., DMSO, ethanol, hexane) and quantify dissolved compound via UV-Vis spectroscopy (λmax ~260 nm). Use Hansen solubility parameters to model solvent compatibility and identify outliers. Note that discrepancies often arise from residual impurities or polymorphic variations; thus, purity verification (e.g., melting point analysis, DSC) is critical .

Q. What strategies are effective for analyzing the aggregation behavior of 2-dodecylbenzoic acid in aqueous systems?

  • Answer: Employ dynamic light scattering (DLS) to measure hydrodynamic radius and critical micelle concentration (CMC). Supplement with fluorescence spectroscopy using pyrene as a probe to detect polarity changes in micellar systems. For advanced characterization, small-angle X-ray scattering (SAXS) can reveal nanoscale structural arrangements .

Q. How should researchers design experiments to investigate the pH-dependent reactivity of 2-dodecylbenzoic acid in catalytic applications?

  • Answer: Use a controlled pH titration setup (pH 2–10) to monitor reaction kinetics via UV-Vis or NMR. For catalytic studies (e.g., esterification), correlate reaction efficiency with pKa values (predicted using computational tools like ACD/Labs Percepta). Include control experiments with pH buffers to isolate protonation effects on the carboxylic acid group .

Q. What methodologies are suitable for detecting and quantifying trace degradation products in aged 2-dodecylbenzoic acid samples?

  • Answer: Utilize LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). For non-volatile degradation products, derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) and analyze via GC-MS. Quantify using external calibration curves for identified degradants (e.g., decarboxylated derivatives) .

Data Analysis & Reporting Standards

Q. How should researchers address inconsistencies in reported biological activity data for 2-dodecylbenzoic acid derivatives?

  • Answer: Conduct meta-analysis of published datasets, focusing on assay conditions (e.g., cell lines, incubation times). Use statistical tools (e.g., ANOVA, Bland-Altman plots) to identify outliers. Replicate key experiments under standardized protocols and report detailed methodological parameters (e.g., solvent concentration, temperature) to enhance reproducibility .

Q. What are the best practices for documenting synthetic yields and spectroscopic data in publications?

  • Answer: Include raw spectral data (e.g., NMR peak integrals, HRMS spectra) in supplementary materials. Report yields as averages of triplicate experiments with standard deviations. Adhere to CIF (Crystallographic Information File) standards for crystal structure data, if applicable. Cross-reference datasets using persistent identifiers (e.g., DOI) .

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